molecular formula C11H20O2Si B3058514 Silane, (1,1-dimethylethyl)(3-furanylmethoxy)dimethyl- CAS No. 89861-06-3

Silane, (1,1-dimethylethyl)(3-furanylmethoxy)dimethyl-

Cat. No.: B3058514
CAS No.: 89861-06-3
M. Wt: 212.36 g/mol
InChI Key: JXLODBQIKOKJRE-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)(3-furanylmethoxy)dimethyl-, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of silanes, which are organosilicon compounds that contain one or more silicon-carbon bonds. Silanes are widely used in various fields, including the semiconductor industry, nanotechnology, and biomedicine.

Scientific Research Applications

Surface Modification and Adhesion

One study examined the effect of silane headgroups on molecular interactions and adhesion between poly(ethylene terephthalate) (PET) and various epoxy silanes at interfaces. The research utilized Sum Frequency Generation (SFG) vibrational spectroscopy to analyze these interactions. It was found that silane methoxy headgroups play a crucial role in adhesion at PET/silicone interfaces, with variations in headgroup affecting methoxy group segregation and ordering. This highlights the importance of silane headgroups in modifying surface characteristics and improving adhesion in polymer-based materials (Zhang et al., 2012).

Polymer Synthesis and Modification

Research on the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane with silica surfaces explored the mechanisms of silane attachment and its effects on surface properties. This study provides insights into the chemical bonding of silanes to silica, influencing polymer modification techniques (White & Tripp, 2000).

Electrolyte Solvents for Batteries

Novel silane compounds have been synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries. These silanes demonstrated the ability to dissolve various lithium salts and exhibited high lithium-ion conductivities, suggesting their potential for enhancing battery performance (Amine et al., 2006).

Biomaterials

In the field of biomaterials, silane compounds have been explored for their self-lubricating properties when used as crosslinkers in silicone elastomer biomaterials. These materials showed significantly reduced coefficients of friction, indicating potential applications in medical devices where lubricity is crucial (Woolfson et al., 2003).

Properties

IUPAC Name

tert-butyl-(furan-3-ylmethoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-9-10-6-7-12-8-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLODBQIKOKJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472175
Record name Silane, (1,1-dimethylethyl)(3-furanylmethoxy)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89861-06-3
Record name Silane, (1,1-dimethylethyl)(3-furanylmethoxy)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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